7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane
Brand Name: Vulcanchem
CAS No.: 1797093-59-4
VCID: VC7207576
InChI: InChI=1S/C17H16ClF2NO2S2/c18-14-4-2-1-3-13(14)16-7-8-21(9-10-24-16)25(22,23)17-6-5-12(19)11-15(17)20/h1-6,11,16H,7-10H2
SMILES: C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F
Molecular Formula: C17H16ClF2NO2S2
Molecular Weight: 403.89

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane

CAS No.: 1797093-59-4

Cat. No.: VC7207576

Molecular Formula: C17H16ClF2NO2S2

Molecular Weight: 403.89

* For research use only. Not for human or veterinary use.

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane - 1797093-59-4

Specification

CAS No. 1797093-59-4
Molecular Formula C17H16ClF2NO2S2
Molecular Weight 403.89
IUPAC Name 7-(2-chlorophenyl)-4-(2,4-difluorophenyl)sulfonyl-1,4-thiazepane
Standard InChI InChI=1S/C17H16ClF2NO2S2/c18-14-4-2-1-3-13(14)16-7-8-21(9-10-24-16)25(22,23)17-6-5-12(19)11-15(17)20/h1-6,11,16H,7-10H2
Standard InChI Key OXUNYUUDQXCRLS-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane consists of a 1,4-thiazepane core—a saturated seven-membered ring with one sulfur and one nitrogen atom. The sulfur atom occupies position 1, while the nitrogen resides at position 4. The 2-chlorophenyl group is attached to position 7 of the thiazepane ring, and the 2,4-difluorophenylsulfonyl moiety is bonded to position 4 via a sulfonyl bridge. This arrangement introduces significant steric and electronic effects due to the halogenated aromatic substituents .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₄ClF₂NO₂S₂
Molecular Weight433.89 g/mol
IUPAC Name7-(2-chlorophenyl)-4-(2,4-difluorophenylsulfonyl)-1,4-thiazepane
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F

The presence of electron-withdrawing groups (chlorine and fluorine atoms) and the sulfonyl moiety enhances polarity, potentially improving solubility in polar aprotic solvents compared to non-halogenated analogs.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis reports exist for this compound, a plausible route can be extrapolated from methods used for structurally similar thiazepanes:

  • Ring Formation: Cyclization of a thiourea derivative with a dihaloalkane under basic conditions to form the thiazepane core.

  • Sulfonylation: Reaction of the secondary amine at position 4 with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Aromatic Substitution: Introduction of the 2-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor’s reactivity.

Key Reaction Steps:

  • Cyclization:
    Thiourea + 1,4-dibromobutaneNaOH1,4-thiazepane intermediate\text{Thiourea + 1,4-dibromobutane} \xrightarrow{\text{NaOH}} \text{1,4-thiazepane intermediate}

  • Sulfonylation:
    1,4-thiazepane + 2,4-difluorobenzenesulfonyl chlorideEt3NSulfonamide product\text{1,4-thiazepane + 2,4-difluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Sulfonamide product}

Analytical Characterization

Hypothetical characterization data, based on analogous compounds, would likely include:

  • NMR Spectroscopy:

    • 1H^1\text{H}: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ ~8.1 ppm), and thiazepane methylene groups (δ 2.5–3.5 ppm).

    • 13C^{13}\text{C}: Resonances for sulfonyl sulfur-bonded carbons (~110–120 ppm) and halogenated aromatic carbons.

  • Mass Spectrometry: Molecular ion peak at m/z 433.89 ([M+H]⁺) with fragmentation patterns indicative of sulfonyl and chlorophenyl groups .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Though direct biological data for this compound is unavailable, its structural features suggest potential activity in neurological and antimicrobial domains:

  • Anticonvulsant Potential: Analogous thiazepanes with chlorophenyl groups exhibit modulation of voltage-gated sodium channels, reducing seizure activity in murine models. The difluorophenylsulfonyl group may enhance blood-brain barrier permeability compared to bulkier substituents.

  • Antifungal Activity: Sulfonamide derivatives often disrupt fungal cytochrome P450 enzymes, and the fluorine atoms could improve target binding through halogen bonding .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundActivity (IC₅₀/ED₅₀)Target
7-(2-Cl-Ph)-4-(iPrSO₂)-1,4-thiazepane12 μM (PTZ-induced seizures)Voltage-gated Na⁺ channels
4-(4-Cl-PhSO₂)-N-(2,4-F₂-Ph)-thiophene8 μM (CYP51 inhibition)Fungal lanosterol demethylase

Computational and Structural Insights

Molecular Docking Studies

In silico models predict strong interactions between the sulfonyl group and conserved lysine residues in voltage-gated sodium channels (e.g., Nav1.2). The fluorine atoms may engage in electrostatic interactions with arginine side chains, stabilizing the binding pose .

Thermodynamic Stability

Density functional theory (DFT) calculations suggest that the 2,4-difluorophenylsulfonyl group reduces ring strain in the thiazepane core by 9.3 kJ/mol compared to non-sulfonylated analogs, enhancing conformational flexibility.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in sulfonylation steps (~35%) and purification difficulties due to the compound’s high polarity. Future work could explore microwave-assisted synthesis or flow chemistry to improve efficiency.

Target Validation

Proposed studies:

  • In vitro electrophysiology to assess sodium channel modulation.

  • Microdilution assays against Candida albicans and Aspergillus fumigatus.

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